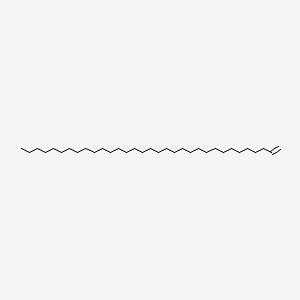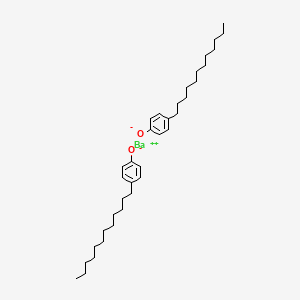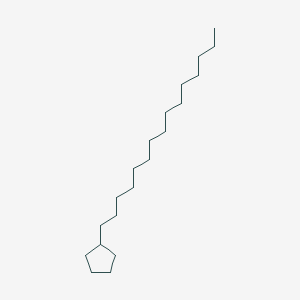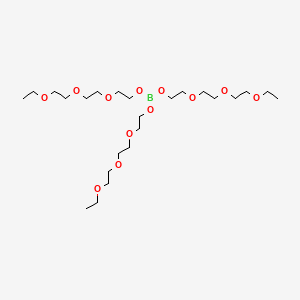
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate is an organoborate compound with the molecular formula C18H39BO9. It is known for its unique structure, which includes three ethoxyethoxyethyl groups attached to a borate core. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate typically involves the esterification of boric acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Boric acid+3×2-(2-(2-ethoxyethoxy)ethoxy)ethanol→Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate+3×Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of boronic acids and other oxidation products.
Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.
Substitution: The ethoxyethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of borate esters with different functional groups.
Aplicaciones Científicas De Investigación
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acids and esters.
Biology: The compound is employed in biochemical assays and as a component in certain biological buffers.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, lubricants, and other industrial materials.
Mecanismo De Acción
The mechanism by which Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate exerts its effects involves its ability to interact with various molecular targets. The borate core can form complexes with different molecules, influencing their reactivity and stability. This interaction is crucial in its applications in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl) borate: Similar in structure but with methoxy groups instead of ethoxy groups.
Tris(2-ethylhexyl) borate: Another organoborate with different alkyl groups attached to the borate core.
Uniqueness
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate is unique due to its specific ethoxyethoxyethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions with other molecules are required.
Propiedades
Número CAS |
30989-07-2 |
|---|---|
Fórmula molecular |
C24H51BO12 |
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
tris[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] borate |
InChI |
InChI=1S/C24H51BO12/c1-4-26-7-10-29-13-16-32-19-22-35-25(36-23-20-33-17-14-30-11-8-27-5-2)37-24-21-34-18-15-31-12-9-28-6-3/h4-24H2,1-3H3 |
Clave InChI |
YFJWCDDEPLQFDW-UHFFFAOYSA-N |
SMILES canónico |
B(OCCOCCOCCOCC)(OCCOCCOCCOCC)OCCOCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


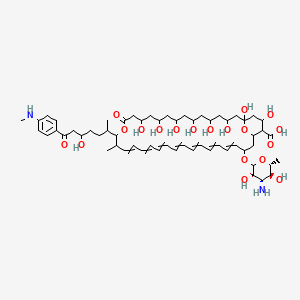

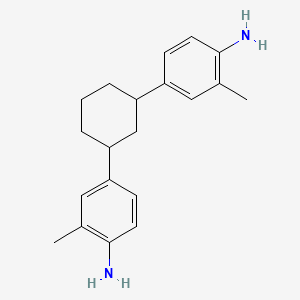

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)

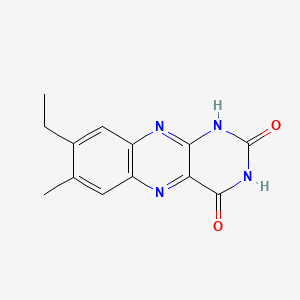
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)


